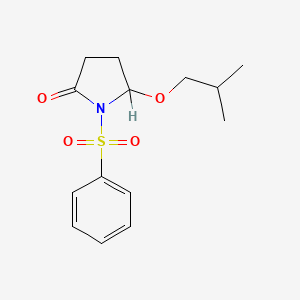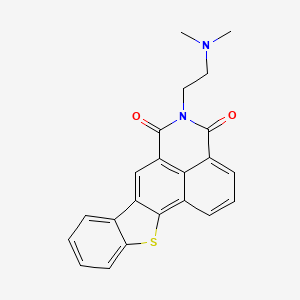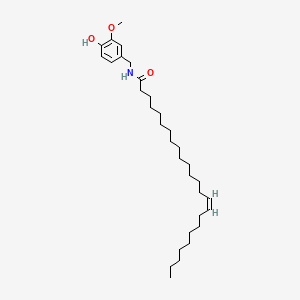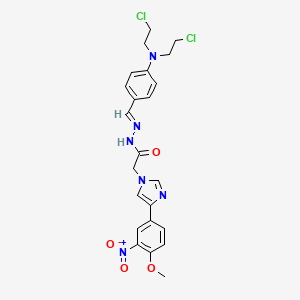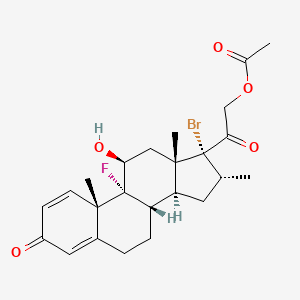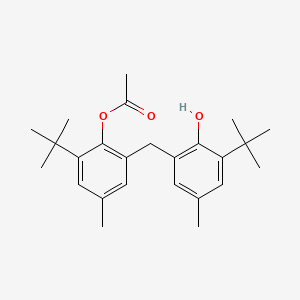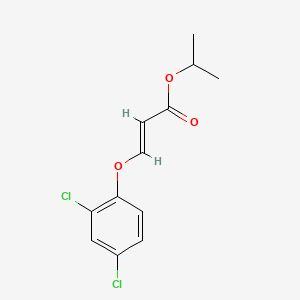![molecular formula C24H19F5N2O5 B12714242 (E)-but-2-enedioic acid;9-[(2,3,4,5,6-pentafluorophenyl)methylamino]-1,2,3,4-tetrahydroacridin-1-ol CAS No. 121445-21-4](/img/structure/B12714242.png)
(E)-but-2-enedioic acid;9-[(2,3,4,5,6-pentafluorophenyl)methylamino]-1,2,3,4-tetrahydroacridin-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-but-2-enedioic acid;9-[(2,3,4,5,6-pentafluorophenyl)methylamino]-1,2,3,4-tetrahydroacridin-1-ol is a complex organic compound that combines the properties of both an unsaturated dicarboxylic acid and a fluorinated aromatic amine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-but-2-enedioic acid;9-[(2,3,4,5,6-pentafluorophenyl)methylamino]-1,2,3,4-tetrahydroacridin-1-ol typically involves multiple steps:
Formation of (E)-but-2-enedioic acid: This can be achieved through the catalytic hydrogenation of maleic anhydride.
Synthesis of 9-[(2,3,4,5,6-pentafluorophenyl)methylamino]-1,2,3,4-tetrahydroacridin-1-ol: This step involves the reaction of 2,3,4,5,6-pentafluorobenzylamine with 1,2,3,4-tetrahydroacridin-1-ol under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and pH to ensure high yield and purity. The use of continuous flow reactors could also be explored to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroacridin-1-ol moiety.
Reduction: Reduction reactions can target the unsaturated dicarboxylic acid component.
Substitution: The fluorinated aromatic ring is susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include quinones or carboxylic acids.
Reduction: Products may include saturated dicarboxylic acids.
Substitution: Products may include substituted aromatic compounds with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, the compound’s fluorinated aromatic ring can be used as a probe in imaging studies due to its potential to interact with biological membranes and proteins.
Medicine
In medicinal chemistry, the compound’s structure suggests potential applications as an enzyme inhibitor or receptor modulator. Its fluorinated aromatic ring may enhance its binding affinity and specificity.
Industry
In the industrial sector, the compound could be used in the development of new materials with unique electronic or optical properties.
Wirkmechanismus
The mechanism of action of (E)-but-2-enedioic acid;9-[(2,3,4,5,6-pentafluorophenyl)methylamino]-1,2,3,4-tetrahydroacridin-1-ol involves its interaction with specific molecular targets. The fluorinated aromatic ring can interact with hydrophobic pockets in proteins, while the dicarboxylic acid moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (E)-but-2-enedioic acid;9-[(2,3,4,5,6-trifluorophenyl)methylamino]-1,2,3,4-tetrahydroacridin-1-ol
- (E)-but-2-enedioic acid;9-[(2,3,4,5,6-tetrafluorophenyl)methylamino]-1,2,3,4-tetrahydroacridin-1-ol
Uniqueness
The unique combination of an unsaturated dicarboxylic acid and a highly fluorinated aromatic amine in (E)-but-2-enedioic acid;9-[(2,3,4,5,6-pentafluorophenyl)methylamino]-1,2,3,4-tetrahydroacridin-1-ol sets it apart from similar compounds. The high degree of fluorination enhances its chemical stability and potential biological activity, making it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
121445-21-4 |
|---|---|
Molekularformel |
C24H19F5N2O5 |
Molekulargewicht |
510.4 g/mol |
IUPAC-Name |
(E)-but-2-enedioic acid;9-[(2,3,4,5,6-pentafluorophenyl)methylamino]-1,2,3,4-tetrahydroacridin-1-ol |
InChI |
InChI=1S/C20H15F5N2O.C4H4O4/c21-15-10(16(22)18(24)19(25)17(15)23)8-26-20-9-4-1-2-5-11(9)27-12-6-3-7-13(28)14(12)20;5-3(6)1-2-4(7)8/h1-2,4-5,13,28H,3,6-8H2,(H,26,27);1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI-Schlüssel |
PJHOBAOZIVAPRZ-WLHGVMLRSA-N |
Isomerische SMILES |
C1CC(C2=C(C3=CC=CC=C3N=C2C1)NCC4=C(C(=C(C(=C4F)F)F)F)F)O.C(=C/C(=O)O)\C(=O)O |
Kanonische SMILES |
C1CC(C2=C(C3=CC=CC=C3N=C2C1)NCC4=C(C(=C(C(=C4F)F)F)F)F)O.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4'-Bromo[1,1'-biphenyl]-4-YL)-3-(dimethylamino)propan-1-one](/img/structure/B12714166.png)
